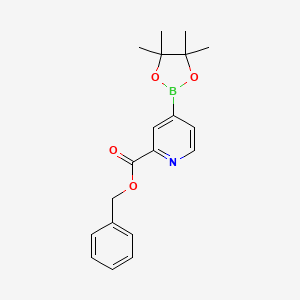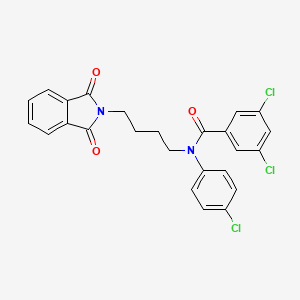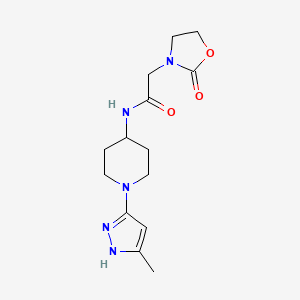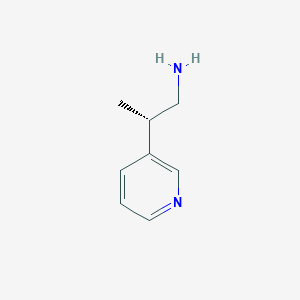
(3,5-Dimethylisoxazol-4-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,5-Dimethylisoxazol-4-yl)methanethiol” is a biochemical used for proteomics research . It is an organic intermediate used in the preparation of 4-(chloromethyl)-3,5-dimethylisoxazole .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H9NOS, and its molecular weight is 143.21 . Unfortunately, the specific details about its molecular structure are not available in the search results.Wissenschaftliche Forschungsanwendungen
Measurement and Biological Significance of Volatile Sulfur Compounds
The review by Tangerman (2009) discusses the measurement of volatile sulfur compounds, including methanethiol, in biological matrices. This research highlights the biological significance of sulfur volatiles, their roles in health and disease, and their impact on phenomena like bad breath and bodily odors. Although this work focuses on hydrogen sulfide and methanethiol, it underscores the importance of sulfur compounds in biological systems and their potential applications in medical and environmental science (Tangerman, 2009).
Oxidation of Nauseous Sulfur Compounds by Photocatalysis
Cantau et al. (2007) explore the oxidation of sulfur compounds, such as methanethiol, via photocatalysis, highlighting applications in reducing the harmful effects of these compounds in industrial and water treatment plants. This research suggests potential uses of (3,5-Dimethylisoxazol-4-yl)methanethiol in environmental remediation and pollution control, leveraging its reactivity towards photocatalytic oxidation processes (Cantau et al., 2007).
Methane as a Resource: Methanotrophs Add Value
Strong, Xie, and Clarke (2015) discuss the biotechnological applications of methanotrophic bacteria in converting methane to valuable products. Given the chemical similarity and the role of sulfur compounds in biological systems, this compound might have applications in biotechnological processes involving methanotrophs, potentially serving as a substrate or modifier in microbial methanotrophy (Strong, Xie, & Clarke, 2015).
Wirkmechanismus
Target of Action
The primary target of (3,5-Dimethylisoxazol-4-yl)methanethiol is BRD4 , a protein that has demonstrated promising potential in cancer therapy .
Mode of Action
This compound interacts with its target, BRD4, by inhibiting its activity. This inhibition is potent, with an IC50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The inhibition of BRD4 by this compound affects the pathways related to cell proliferation and DNA damage repair
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of c-MYC and γ-H2AX expression, induction of DNA damage, inhibition of cell migration and colony formation, and arrest of the cell cycle at the G1 phase .
Biochemische Analyse
Biochemical Properties
(3,5-Dimethylisoxazol-4-yl)methanethiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function . This compound has been shown to interact with enzymes involved in redox reactions, such as thioredoxin and glutathione reductase, by forming disulfide bonds . These interactions can alter the activity of these enzymes, thereby influencing cellular redox homeostasis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways by modifying the activity of key signaling proteins through thiol-disulfide exchange reactions . For instance, this compound has been shown to affect the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, this compound can impact gene expression by altering the redox state of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with cysteine residues in proteins, leading to the modification of protein structure and function . This compound can also act as an inhibitor or activator of enzymes by binding to their active sites and altering their catalytic activity . Furthermore, this compound can influence gene expression by modifying the redox state of transcription factors, thereby affecting their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when stored at -20°C, but it can degrade over time when exposed to higher temperatures or light . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of redox homeostasis and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular redox state without causing significant toxicity . At higher doses, this compound can induce oxidative stress and cellular damage due to excessive thiol-disulfide exchange reactions . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to redox homeostasis and detoxification . This compound can interact with enzymes such as thioredoxin and glutathione reductase, which play key roles in maintaining cellular redox balance . Additionally, this compound can influence metabolic flux by altering the activity of enzymes involved in glycolysis and the pentose phosphate pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, this compound can be taken up by cells through specific transporters, such as the cystine/glutamate antiporter, which mediates the exchange of cystine and glutamate across the cell membrane .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through the addition of targeting peptides or other modifications . The localization of this compound within cells can affect its activity and function, as it may interact with different sets of proteins and enzymes in various subcellular compartments .
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-4-6(3-9)5(2)8-7-4/h9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCJLFTATZHEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2609105.png)



![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2609112.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2609114.png)
![(5S,6S,7R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B2609117.png)




![1-(4-Chlorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2609125.png)

